1-(2-Bromoethyl)-3-methylbenzene
Overview
Description
1-(2-Bromoethyl)-3-methylbenzene is an organic compound that belongs to the class of aryl bromides It consists of a benzene ring substituted with a bromoethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-3-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-methylstyrene (3-vinyltoluene) using bromine in the presence of a radical initiator such as azobisisobutyronitrile. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination reaction can be optimized by controlling the temperature, concentration of reactants, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-3-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, heated.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Major Products:
Nucleophilic Substitution: 1-(2-Aminoethyl)-3-methylbenzene, 1-(2-Mercaptoethyl)-3-methylbenzene.
Oxidation: 3-Methylbenzoic acid.
Reduction: 1-Ethyl-3-methylbenzene.
Scientific Research Applications
1-(2-Bromoethyl)-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological processes involving brominated aromatic compounds.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-3-methylbenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(2-Bromoethyl)benzene: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-(2-Chloroethyl)-3-methylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(2-Bromoethyl)-4-methylbenzene: The methyl group is in the para position, which can influence the compound’s reactivity and interactions.
Uniqueness: 1-(2-Bromoethyl)-3-methylbenzene is unique due to the presence of both a bromoethyl and a methyl group on the benzene ring. This combination of substituents provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(2-bromoethyl)-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQJFINZGUXVEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341157 | |
Record name | 1-(2-Bromoethyl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16799-08-9 | |
Record name | 1-(2-Bromoethyl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromoethyl)-3-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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